1-Bromo-3-(1-hydroxyhept-1-yl)benzene
Description
1-Bromo-3-(1-hydroxyhept-1-yl)benzene is a brominated aromatic compound featuring a hydroxy-substituted heptyl chain at the meta position. Its molecular formula is C₁₃H₁₉BrO (molecular weight: 277.19 g/mol). The hydroxyl group on the heptyl chain enhances polarity and hydrogen-bonding capacity, distinguishing it from non-polar or halogenated analogs.
Properties
Molecular Formula |
C13H19BrO |
|---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
1-(3-bromophenyl)heptan-1-ol |
InChI |
InChI=1S/C13H19BrO/c1-2-3-4-5-9-13(15)11-7-6-8-12(14)10-11/h6-8,10,13,15H,2-5,9H2,1H3 |
InChI Key |
GOOGZJTVBQRECY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C1=CC(=CC=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Bromobenzenes
Substituent Diversity and Functional Group Effects
The table below compares 1-Bromo-3-(1-hydroxyhept-1-yl)benzene with analogous bromobenzenes, highlighting substituent effects on properties and reactivity:
Physicochemical Properties
- Polarity : The hydroxyl group in the target compound confers higher polarity (logP ~2.8 estimated) compared to ether (logP ~3.5) or trifluoromethoxy (logP ~3.0) analogs.
- Thermal Stability : Fluorinated derivatives (e.g., trifluoromethoxy, difluoropropyl) exhibit enhanced thermal stability due to strong C-F bonds .
- Reactivity : Propargyl-substituted bromobenzenes (e.g., C₉H₆Br₂) undergo rapid [2+2] or [2+4] cycloadditions, whereas hydroxy/heptyl derivatives may participate in esterification or etherification .
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